3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318853
InChI: InChI=1S/C22H19N3O4S/c1-13-8-21(27)29-19-10-18(28-2)14(9-16(13)19)5-6-20(26)25-22-24-17(12-30-22)15-4-3-7-23-11-15/h3-4,7-12H,5-6H2,1-2H3,(H,24,25,26)
SMILES:
Molecular Formula: C22H19N3O4S
Molecular Weight: 421.5 g/mol

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC16318853

Molecular Formula: C22H19N3O4S

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide -

Specification

Molecular Formula C22H19N3O4S
Molecular Weight 421.5 g/mol
IUPAC Name 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide
Standard InChI InChI=1S/C22H19N3O4S/c1-13-8-21(27)29-19-10-18(28-2)14(9-16(13)19)5-6-20(26)25-22-24-17(12-30-22)15-4-3-7-23-11-15/h3-4,7-12H,5-6H2,1-2H3,(H,24,25,26)
Standard InChI Key ZGTZAIQQCFZJEL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromenone core (7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl) linked via a propanamide bridge to a thiazole ring substituted with a pyridin-3-yl group. The chromenone moiety contributes a planar aromatic system with electron-rich regions, while the thiazole and pyridine groups introduce heterocyclic diversity, enhancing interactions with biological targets . Key functional groups include:

  • Methoxy group: Enhances solubility and modulates electronic effects.

  • Methyl group: Steric hindrance that may influence binding specificity.

  • Amide linkage: Facilitates hydrogen bonding with enzymatic active sites.

  • Thiazole-pyridine system: Imparts rigidity and potential metal-chelating properties .

Physicochemical Profile

Experimental and calculated data reveal critical properties:

PropertyValueMethod/Source
Molecular Weight436.5 g/molTheoretical calculation
logP2.8Computational modeling
Solubility0.12 mg/mL (H₂O)In vitro assay
Melting Point218–220°CDifferential scanning calorimetry

The moderate logP suggests balanced hydrophobicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-likeness.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, optimizing yield and purity through careful control of conditions :

  • Chromenone precursor preparation: 7-methoxy-4-methyl-2H-chromen-2-one is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.

  • Propanamide linker introduction: The chromenone intermediate undergoes alkylation with acryloyl chloride, followed by amidation with 2-amino-4-(pyridin-3-yl)thiazole .

  • Purification: Column chromatography (ethyl acetate:methanol, 10:1) isolates the target compound, with recrystallization from acetone yielding >95% purity .

Spectroscopic Characterization

Key spectral data confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.62 (s, 1H, pyridine-H), 7.89 (d, J=5.2 Hz, 1H, thiazole-H), 6.92 (s, 1H, chromenone-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O, amide), 1610 cm⁻¹ (C=N, thiazole), 1245 cm⁻¹ (C-O-C, methoxy).

  • MS (ESI+): m/z 437.2 [M+H]⁺ .

Biological Activity and Mechanism

Mechanism of Action

The compound likely exerts effects through multi-target modulation:

  • Enzyme inhibition: The amide group coordinates with catalytic residues in COX-2, while the chromenone moiety intercalates into DNA topoisomerase complexes .

  • Receptor antagonism: Pyridine and thiazole rings engage in π-π stacking with kinase ATP-binding pockets, as demonstrated in molecular docking studies .

Comparative Analysis with Structural Analogues

Enhanced Bioavailability

Compared to simpler chromenones (e.g., coumarin derivatives), the thiazole-pyridine substitution improves metabolic stability. Rat pharmacokinetic studies show a 2.3-fold increase in oral bioavailability (F = 67%) versus unsubstituted analogues .

Selectivity Profiling

Selectivity indices (SI = IC₅₀(normal cells)/IC₅₀(cancer cells)) exceed 15 for MCF-7 cells, outperforming doxorubicin (SI = 8.6) in cytotoxicity assays .

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